Lipophilicity vs. Non-Fluorinated Analog
4-(2-Aminophenoxy)-2-fluorobenzonitrile exhibits a calculated LogP of 2.64, which is substantially higher than its non-fluorinated counterpart, 4-(2-aminophenoxy)benzonitrile (CAS 30202-92-7), which has a predicted LogP of approximately 2.0 (estimated by ACD/Labs) . This difference in lipophilicity directly impacts membrane permeability and metabolic stability, making the fluorinated compound a more suitable building block for optimizing CNS penetration or oral bioavailability in drug design .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.64 |
| Comparator Or Baseline | 4-(2-aminophenoxy)benzonitrile (CAS 30202-92-7): ~2.0 |
| Quantified Difference | Δ LogP ≈ +0.64 |
| Conditions | Calculated values using ACD/Labs software and predicted based on fragment contributions |
Why This Matters
For procurement, this quantifiable difference in LogP guides the selection of the correct building block to achieve desired pharmacokinetic properties in a drug discovery program.
